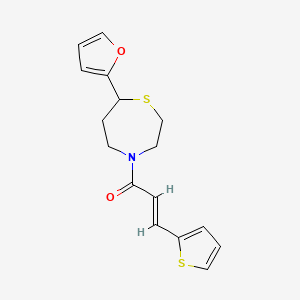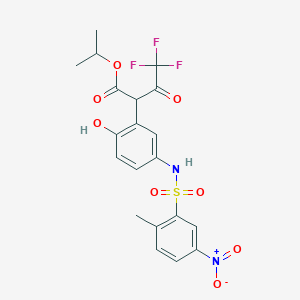
3-Bromo-6-iodo-2-methylanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-iodo-2-methylanisole: is an organic compound that belongs to the class of halogenated anisoles It is characterized by the presence of bromine and iodine atoms attached to a methylanisole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodo-2-methylanisole typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromo-6-iodo-2-methylanisole can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted anisoles with different functional groups replacing the halogens.
- Oxidized derivatives such as aldehydes or carboxylic acids.
- Dehalogenated anisoles.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-6-iodo-2-methylanisole is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling, where it serves as a building block for the formation of carbon-carbon bonds .
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its halogenated structure may impart unique biological activities, making it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-iodo-2-methylanisole depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its halogen atoms may interact with biological targets, potentially affecting enzyme activity or receptor binding.
Comparación Con Compuestos Similares
3-Bromo-2-methylanisole: Lacks the iodine atom, making it less versatile in certain reactions.
6-Iodo-2-methylanisole: Lacks the bromine atom, which may affect its reactivity and applications.
3-Chloro-6-iodo-2-methylanisole: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
Uniqueness: 3-Bromo-6-iodo-2-methylanisole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-bromo-4-iodo-3-methoxy-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMISVGFEJJDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol](/img/structure/B2473521.png)
